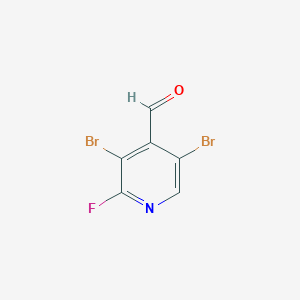

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Description

Properties

IUPAC Name |

3,5-dibromo-2-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMBWGUYCQWAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture & Synthetic Utility of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

This guide provides an in-depth technical analysis of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde , a highly functionalized heterocyclic building block. This compound represents a "privileged scaffold" in medicinal chemistry due to its four distinct points of diversity, allowing for the rapid generation of complex pharmaceutical libraries.

Executive Summary

This compound is a tetra-substituted pyridine derivative characterized by a unique combination of electrophilic and nucleophilic reaction sites. Its structure features a central pyridine ring substituted with a labile fluorine atom at C2, two bromine atoms at C3 and C5, and a reactive aldehyde group at C4.

This specific substitution pattern makes it a versatile intermediate for the synthesis of fused heterocycles (e.g., azaindoles, naphthyridines) and polysubstituted pyridines used in kinase inhibitors and agrochemicals. The molecule’s utility lies in the orthogonal reactivity of its substituents, allowing chemists to sequentially functionalize the ring with high regiocontrol.

Structural Analysis & Physicochemical Profile

The chemical behavior of this molecule is dictated by the electronic interplay between the electron-withdrawing nitrogen, the halogens, and the carbonyl group.

| Property | Description / Value (Predicted) | Mechanistic Implication |

| Molecular Formula | C₆H₂Br₂FNO | Core scaffold for high-density functionalization. |

| Molecular Weight | ~282.9 g/mol | Suitable for fragment-based drug discovery (FBDD). |

| C2-Fluorine | Highly Activated | The electronegative N-atom and para-aldehyde activate C2 for SNAr reactions. |

| C3/C5-Bromines | Sterically Differentiated | Both are handles for Pd-catalyzed coupling, but C3 is flanked by F and CHO, while C5 is less hindered. |

| C4-Aldehyde | Electrophilic Center | Prone to nucleophilic attack, condensation, and oxidation/reduction. |

| Acidity (C-H) | N/A (Fully Substituted) | Unlike its precursors, this molecule has no ring protons, preventing unwanted lithiation. |

Electronic Architecture

The pyridine ring is electron-deficient (

-

Inductive Effect (-I): F > Br. The C2 position is the most electron-deficient carbon, making it the primary site for nucleophilic attack.

-

Resonance Effect (+M): The fluorine and bromines can donate electrons back into the ring, but the strong -I effect and the electron-withdrawing aldehyde (-M) dominate, maintaining the ring's susceptibility to nucleophiles.

Synthetic Accessibility

The synthesis of This compound typically follows a Directed Ortho-Metalation (DoM) strategy, leveraging the acidity of the C4-proton in the precursor 3,5-dibromo-2-fluoropyridine.

Protocol: Lithium-Halogen Exchange / Deprotonation Route

Note: This protocol is derived from standard methodologies for polysubstituted pyridines.

-

Precursor: 3,5-Dibromo-2-fluoropyridine.[1]

-

Reagent: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

-

Rationale: The C4 proton is flanked by two bromine atoms, making it significantly more acidic than a typical pyridine proton due to the inductive acidification by the ortho-halogens.

-

-

Conditions: Anhydrous THF, -78°C, Inert Atmosphere (Argon/Nitrogen).

-

Electrophile Trapping: N,N-Dimethylformamide (DMF).[2]

Step-by-Step Workflow:

-

Cool a solution of LDA (1.1 equiv) in THF to -78°C.

-

Add a solution of 3,5-dibromo-2-fluoropyridine dropwise. The bulky base removes the C4 proton to form the 4-lithio species.

-

Critical Control: Temperature must be maintained < -70°C to prevent "Halogen Dance" (migration of the bromine atoms).

-

-

Stir for 30–60 minutes to ensure complete lithiation.

-

Add dry DMF (1.5 equiv) slowly.

-

Allow the mixture to warm to room temperature and quench with aqueous NH₄Cl.

-

Extract with EtOAc and purify via silica gel chromatography.

Chemo-Selective Reactivity Profile

The power of this scaffold lies in its ability to undergo sequential, orthogonal reactions.

Diagram 1: Orthogonal Reactivity Map

Caption: Orthogonal reaction zones allow for programmable synthesis. The C2-F bond is the most labile, followed by the aldehyde, and finally the C-Br bonds.

Zone 1: Nucleophilic Aromatic Substitution (SNAr) at C2

The C2 position is highly activated. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the Meisenheimer intermediate.

-

Reagents: Primary/Secondary amines, Alkoxides, Thiols.

-

Conditions: Mild base (K₂CO₃ or DIPEA), polar aprotic solvent (DMF, DMSO, NMP), moderate heat (60–100°C).

-

Selectivity: Substitution occurs exclusively at C2 over the bromines.

Zone 2: Aldehyde Manipulation (C4)

The aldehyde provides a handle for extending the carbon skeleton or forming fused rings.

-

Reductive Amination: Reaction with amines and NaBH(OAc)₃ yields benzylic amines.

-

Condensation: Reaction with hydrazines or hydroxylamines to form hydrazones/oximes.

-

Cyclization: Reaction with adjacent nucleophiles (introduced at C3 or C5) can form bicyclic systems like 1,6-naphthyridines or pyrrolopyridines .

Zone 3: Metal-Catalyzed Cross-Coupling (C3 & C5)

The two bromine atoms allow for Suzuki-Miyaura, Stille, or Sonogashira couplings.

-

Regioselectivity Challenge: C3 and C5 are chemically similar but sterically distinct.

-

C3: Flanked by the C2-substituent and C4-aldehyde. More sterically crowded.

-

C5: Flanked by the C4-aldehyde and C6-H. Generally more accessible.

-

-

Strategy: To achieve mono-coupling, use stoichiometric control (1.0 equiv of boronic acid) and a bulky ligand (e.g., XPhos, SPhos) to differentiate the sites based on steric accessibility.

Case Study: Synthesis of a Fused Azaindole Scaffold

A common application of this molecule is in the synthesis of 4,6-substituted-7-azaindoles.

Diagram 2: Synthetic Workflow for Azaindole Formation

Caption: Step-wise construction of a fused heterocyclic system utilizing the specific reactivity order: SNAr → Coupling → Cyclization.

Handling & Safety Protocols

-

Hazards: As a halogenated pyridine and aldehyde, this compound is likely a skin and eye irritant and a potential sensitizer .

-

Storage: Store under inert gas (Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid.

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Synthesis of 3,5-Dibromopyridine-4-carboxaldehyde: ChemicalBook, CAS 70201-42-2. (Demonstrates the lithiation/formylation methodology on the non-fluoro analog). Link

-

Lithiation of 3,5-Dibromo-2-fluoropyridine: Patent WO2014138484A1. (Describes the use of 3,5-dibromo-2-fluoropyridine in metal-halogen exchange reactions). Link

-

General Reactivity of 2-Fluoropyridines: Master Organic Chemistry, Nucleophilic Aromatic Substitution. (Mechanistic grounding for C2-F displacement). Link

-

Halogen-Metal Exchange in Pyridines: Zeitschrift für Naturforschung, Regioselective Functionalization of Pyridines. (Details on Mg/Li exchange in bromopyridines). Link

Sources

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde: Technical Guide & Synthetic Utility

This guide details the technical specifications, synthetic pathways, and strategic applications of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde , a high-value heterocyclic scaffold for medicinal chemistry.[1]

Executive Summary

This compound represents a "privileged scaffold" in modern drug discovery. Its unique substitution pattern offers three distinct orthogonal handles for functionalization:

-

C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

).[1] -

C3/C5-Bromines: Sites for regioselective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

-

C4-Aldehyde: A versatile electrophile for condensation, reductive amination, or olefination.[1]

This guide provides the critical data and protocols necessary to utilize this compound as a core building block for complex heterocycles.

Chemical Identity & Physical Properties[2][3][4]

As a specialized intermediate, this compound is often synthesized on-demand from its methyl precursor.[1] While direct commercial CAS listings are rare for the aldehyde itself, it is derived from well-characterized parents.

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 282.89 g/mol |

| Precursor CAS | 1000340-01-1 (3,5-Dibromo-2-fluoro-4-methylpyridine) |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water.[1][2] |

| Stability | Sensitive to oxidation (air) and strong bases.[1] Store under inert atmosphere at -20°C. |

Synthetic Pathways[1][6][7][8][9][10]

The most robust route to the target aldehyde is the oxidation of the 4-methyl precursor .[1] Direct lithiation of 3,5-dibromo-2-fluoropyridine is risky due to potential "halogen dance" (base-catalyzed halogen migration) or lithium-halogen exchange competing with deprotonation.[1]

Protocol A: Selenium Dioxide Oxidation (Recommended)

This method avoids strong bases and preserves the sensitive halogen array.[1]

Reagents:

-

Precursor: 3,5-Dibromo-2-fluoro-4-methylpyridine (CAS 1000340-01-1)

-

Oxidant: Selenium Dioxide (

)[1] -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 3,5-Dibromo-2-fluoro-4-methylpyridine in 1,4-dioxane (0.2 M concentration).

-

Addition: Add 1.2 eq of finely powdered

. -

Reaction: Heat the mixture to 80–90°C under

atmosphere. Monitor by TLC/LCMS. The reaction typically requires 4–12 hours.-

Note: If conversion stalls, a second portion of

(0.5 eq) may be added.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove selenium byproducts (Caution: Selenium is toxic). Rinse the pad with EtOAc.[2]

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient). The aldehyde is typically less polar than the methyl precursor.[1]

Protocol B: Radical Bromination / Hydrolysis (Alternative)

Use this if

-

Bromination: React the methyl precursor with NBS (1.1 eq) and AIBN (cat.) in

or PhCF -

Hydrolysis: Treat the crude bromide with

in aqueous acetone or via the Kornblum oxidation (DMSO/NaHCO

Strategic Derivatization Workflow

The power of this scaffold lies in the order of operations . The reactivity profile dictates the sequence of functionalization to avoid side reactions.[1]

Reactivity Hierarchy

-

C4-Aldehyde: Most reactive electrophile (reversible).[1] Protect as acetal if necessary.

-

C2-Fluorine: Highly reactive to

due to the electron-deficient pyridine ring (further activated by the -CHO and -Br groups).[1] -

C3/C5-Bromines: Reactive in Pd-catalyzed coupling.[1] C3 is generally more sterically hindered than C5, but electronic differentiation is subtle.[1]

Visualizing the Synthetic Logic

Figure 1: Synthetic workflow starting from the commercially available methyl precursor, highlighting the divergent pathways for library generation.[1]

Critical Handling & Safety (MSDS Highlights)

-

Acute Toxicity: Pyridine aldehydes and halopyridines are toxic if swallowed or inhaled.[1] Handle in a fume hood.

-

Skin/Eye Irritation: The C2-fluorine makes this compound a potential skin sensitizer and lachrymator (alkylating agent behavior).[1]

-

Selenium Hazards: If using Protocol A, treat all selenium waste as hazardous heavy metal waste.

-

Storage: Store under Argon at -20°C. Aldehydes can auto-oxidize to carboxylic acids over time.[1]

References

-

Precursor Identification: 3,5-Dibromo-2-fluoro-4-methylpyridine (CAS 1000340-01-1).[1] ChemicalBook.

- Oxidation Methodology:Selenium dioxide oxidation of methylpyridines to pyridinecarbaldehydes. Journal of Organic Chemistry.

- Reactivity Context:Nucleophilic Aromatic Substitution of 2-Fluoropyridines. Journal of Medicinal Chemistry. (Mechanistic basis for C2-F displacement).

-

Analogous Chemistry: Synthesis of 3,5-dibromopyridine-4-carboxaldehyde. Sigma-Aldrich Technical Data.

Sources

Molecular structure analysis of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

An In-Depth Technical Guide to the Molecular Structure Analysis of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Leveraging foundational spectroscopic principles and comparative data from analogous structures, this document elucidates the key structural and electronic features of the molecule. We present a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we discuss its likely solid-state characteristics based on crystallographic studies of related compounds. This guide is intended to serve as a foundational resource for researchers utilizing this scaffold, enabling a deeper understanding of its reactivity and facilitating its application in the synthesis of novel chemical entities.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery, forming the core of numerous approved pharmaceuticals. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding interactions. This compound is a particularly noteworthy scaffold. It incorporates several key features: a reactive aldehyde group for derivatization, two bromine atoms that serve as handles for cross-coupling reactions, and a fluorine atom, which can enhance binding affinity and modulate metabolic pathways. Understanding the precise molecular architecture and electronic landscape of this compound is paramount for predicting its behavior in chemical reactions and biological systems.

Physicochemical and Structural Properties

A summary of the core properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₆H₂Br₂FNO |

| Molecular Weight | 282.89 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a solid at room temperature |

| CAS Number | Not assigned |

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Figure 1: Molecular Structure of this compound with atom numbering.

Comprehensive Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum is expected to show two distinct signals:

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet or a narrow doublet (due to coupling with ¹⁹F) in the range of δ 9.9 - 10.2 ppm . For comparison, the aldehyde proton in the non-fluorinated analog, 3,5-Dibromopyridine-4-carboxaldehyde, appears at δ 10.06 ppm.[1]

-

Aromatic Proton (H-6): There is a single proton remaining on the pyridine ring at the C-6 position. This proton is influenced by the adjacent ring nitrogen and the ortho- and para-bromo substituents. It is predicted to be a singlet or a narrow doublet (due to coupling with the remote ¹⁹F) in the range of δ 8.8 - 9.0 ppm . The protons on 3,5-Dibromopyridine-4-carboxaldehyde appear at δ 8.87 ppm.[1]

The ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached substituents (F, Br, N) and the carbonyl group.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O | 185 - 190 | Typical range for an aromatic aldehyde, deshielded by the oxygen atom. |

| C-2 | 158 - 162 (doublet) | Attached to highly electronegative F and N. A large one-bond C-F coupling (¹JCF ≈ 240-260 Hz) is expected. |

| C-3 | 120 - 125 | Attached to bromine; will show a smaller C-F coupling constant. |

| C-4 | 135 - 140 | Attached to the aldehyde group. |

| C-5 | 118 - 123 | Attached to bromine. |

| C-6 | 150 - 155 | Attached to nitrogen, deshielded. |

The prediction of chemical shifts for substituted pyridines is complex, but these ranges are based on established data for similar compounds.[2][3]

¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected. The chemical shift will be influenced by the pyridine ring system. For comparison, the ¹⁹F NMR signal for 2-bromo-5-fluoropyridine appears at -119.9 ppm.[4] The signal for the title compound may appear in a similar region, likely as a singlet or a narrow multiplet due to small couplings to the H-6 and aldehyde protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Characteristic of sp² C-H bonds on the pyridine ring.[5] |

| 2850 & 2750 | Aldehyde C-H Stretch | Weak to Medium | A characteristic pair of bands (Fermi doublet) for aldehydes. The 2750 cm⁻¹ peak is often sharp and diagnostic.[6][7] |

| 1710 - 1685 | C=O Carbonyl Stretch | Strong, Sharp | This is the most intense and diagnostic peak. Its position is lowered from a typical aliphatic aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic pyridine ring.[7][8][9] |

| 1600 - 1450 | C=C & C=N Ring Stretch | Medium to Strong | Multiple bands are expected from the vibrations of the pyridine ring itself.[5] |

| 1250 - 1150 | C-F Stretch | Strong | The carbon-fluorine bond stretch is typically strong and appears in this region. |

| < 800 | C-Br Stretch | Medium to Strong | Carbon-bromine stretches appear at lower frequencies. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, the most distinctive feature will be the isotopic pattern caused by the two bromine atoms.

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio.[10] For a molecule containing two bromine atoms, the molecular ion region will exhibit a characteristic triplet of peaks:

-

M (containing two ⁷⁹Br atoms)

-

M+2 (containing one ⁷⁹Br and one ⁸¹Br atom)

-

M+4 (containing two ⁸¹Br atoms) The relative intensity of these peaks will be approximately 1:2:1 .[11] This pattern is a definitive indicator of a di-brominated compound.

-

-

Molecular Ion (M⁺): The expected molecular ion peaks will be at m/z 281 (M), 283 (M+2), and 285 (M+4).

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), a bromine atom (-Br), or combinations thereof.

dot digraph "analytical_workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: A typical experimental workflow for the structural analysis of the title compound.

Crystallographic and Solid-State Analysis

While no single-crystal X-ray diffraction data has been published for this compound, insights can be drawn from the crystal structure of the related compound, 3,5-Dibromo-4-methylpyridine.[12]

-

Intermolecular Interactions: The crystal packing of halogenated pyridines is often dominated by non-covalent interactions. It is highly probable that the solid-state structure of the title compound is influenced by:

-

Halogen Bonding: Interactions between the electrophilic region of a bromine atom (the σ-hole) and the lone pair of the nitrogen atom on an adjacent molecule (Br···N interactions).

-

π-π Stacking: Offset stacking interactions between the electron-deficient pyridine rings.

-

-

Conformation: The aldehyde group is expected to be coplanar with the pyridine ring to maximize electronic conjugation.

These solid-state interactions can influence the material's properties, such as melting point and solubility, and are crucial considerations in drug development for controlling crystal polymorphism.

Applications in Synthesis

The unique arrangement of functional groups makes this compound a powerful intermediate for building complex molecular architectures.

dot digraph "synthesis_applications" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 3: Reactivity map illustrating the synthetic utility of the title compound.

The aldehyde serves as a versatile point for chain extension or the introduction of nitrogen-containing groups via reductive amination. The two distinct bromine atoms can be selectively addressed in palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or alkyne substituents, enabling rapid library synthesis. The fluorine atom remains as a stable modulator of the final product's electronic properties.

Conclusion

This compound is a highly functionalized heterocyclic building block with immense potential. Through a detailed analysis of spectroscopic principles and data from analogous compounds, we have established a robust predictive profile of its key structural features. The presence of a strong carbonyl stretch in the IR, a characteristic 1:2:1 isotopic pattern in the mass spectrum, and distinct, deshielded proton signals in the ¹H NMR spectrum are its defining analytical signatures. This guide provides the foundational knowledge required for researchers to confidently identify, characterize, and strategically employ this compound in the pursuit of novel and complex molecular targets.

References

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Available at: [Link]

-

ACS Omega. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Available at: [Link]

-

Taylor & Francis Online. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

-

ACS Publications. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

ResearchGate. (2014). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Available at: [Link]

-

Analytical Chemistry. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Available at: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available at: [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available at: [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

The Journal of Chemical Physics. (1966). Analysis of the NMR Spectrum of Pyridine. Available at: [Link]

-

PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available at: [Link]

-

The Journal of Physical Chemistry. (1962). Proton magnetic resonance spectra of several 2-substituted pyridines. Available at: [Link]

-

PMC. (2019). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. Available at: [Link]

Sources

- 1. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. helios.eie.gr [helios.eie.gr]

- 3. spectrabase.com [spectrabase.com]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. 4-Fluoropyridine-2-carbaldehyde | C6H4FNO | CID 46315157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Browse | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 2-Fluoro-3,5-dibromo-pyridine Derivatives

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-fluoro-3,5-dibromo-pyridine and its derivatives. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to the unique interplay of electron-withdrawing and electron-donating effects of the halogen substituents on the pyridine ring. This document elucidates the fundamental principles governing these electronic effects, offers theoretically predicted data for the parent molecule, and provides detailed experimental and computational protocols for the characterization of its derivatives. By synthesizing established chemical principles with actionable methodologies, this guide serves as a valuable resource for the rational design and development of novel molecules in medicinal chemistry and materials science.

Introduction: The Intriguing Electronic Landscape of Halogenated Pyridines

The strategic placement of halogen atoms on a pyridine scaffold provides a powerful tool for modulating the electronic properties of the resulting molecule. The pyridine ring, a heteroaromatic system, possesses a rich electronic character that is highly sensitive to substitution.[1] Halogens, in particular, introduce a fascinating duality of electronic influence: they are highly electronegative, leading to a strong inductive electron withdrawal from the ring, yet they also possess lone pairs of electrons that can participate in resonance donation back to the ring.[2] This push-pull dynamic governs the molecule's reactivity, stability, and potential for intermolecular interactions.

In the case of 2-fluoro-3,5-dibromo-pyridine, the presence of three halogen atoms at distinct positions creates a complex and nuanced electronic environment. The highly electronegative fluorine atom at the 2-position is expected to exert a strong inductive effect, while the two bromine atoms at the 3- and 5-positions contribute their own inductive and resonance effects. Understanding the net outcome of these competing influences is crucial for predicting the behavior of this molecule and its derivatives in various chemical and biological systems.

This guide will first delve into the theoretical underpinnings of these electronic effects. Subsequently, we will present predicted electronic properties for the parent 2-fluoro-3,5-dibromo-pyridine molecule based on established computational chemistry principles. Finally, we will provide detailed, field-proven experimental and computational protocols to enable researchers to synthesize and characterize their own derivatives, thereby fostering a deeper understanding of this versatile class of compounds.

The Duality of Halogen Substitution: Inductive vs. Resonance Effects

The electronic character of a substituted pyridine is primarily dictated by the interplay of inductive and resonance effects.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms. Halogens are significantly more electronegative than carbon, leading to a polarization of the C-X bond and a net withdrawal of electron density from the pyridine ring. The strength of the inductive effect decreases with distance from the substituent. For the halogens, the order of electronegativity, and thus the strength of the inductive withdrawal, is F > Cl > Br > I.

-

Resonance Effect (R): This effect involves the delocalization of lone pair electrons from the halogen into the pi (π) system of the pyridine ring. This donation of electron density can partially counteract the inductive withdrawal. The ability to donate electrons via resonance is related to the overlap between the p-orbitals of the halogen and the carbon of the ring. This overlap is most effective for fluorine and decreases down the group.

The overall electronic influence of a halogen substituent is a combination of these two opposing effects. For fluorine, the inductive effect is dominant. For bromine, both effects are significant, with the inductive effect generally outweighing the resonance effect.[2] The positions of the substituents on the pyridine ring are also critical in determining their net electronic impact.

Figure 1: A diagram illustrating the dual electronic effects of halogen substituents on a pyridine ring.

Predicted Electronic Properties of 2-Fluoro-3,5-dibromo-pyridine

| Property | Predicted Value/Characteristic | Rationale |

| HOMO Energy | Low | The strong inductive electron withdrawal by the three halogen atoms will significantly stabilize the Highest Occupied Molecular Orbital (HOMO), resulting in a lower energy level. |

| LUMO Energy | Low | The electron-deficient nature of the ring, caused by the halogen substituents, will also lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[4] |

| HOMO-LUMO Gap | Relatively Large | The significant stabilization of both the HOMO and LUMO is expected to result in a relatively large energy gap, suggesting high kinetic stability. |

| Dipole Moment | Moderate to High | The asymmetric substitution pattern of the electronegative halogens will lead to a significant molecular dipole moment. |

| Molecular Electrostatic Potential (MEP) | Electron-deficient π-system | The MEP surface is predicted to show a highly positive (electron-poor) region on the pyridine ring, particularly near the hydrogen atom, making it susceptible to nucleophilic attack. The nitrogen lone pair will still represent a region of negative potential. |

| Reactivity | Prone to Nucleophilic Aromatic Substitution | The electron-deficient nature of the ring will activate it towards nucleophilic aromatic substitution (SNAr) reactions. The positions for substitution will be dictated by the directing effects of the halogens and the stability of the intermediate Meisenheimer complex. |

Synthesis and Characterization: A Practical Guide

To empirically validate the predicted properties and to explore the potential of 2-fluoro-3,5-dibromo-pyridine derivatives, their synthesis and characterization are essential.

Synthetic Approach

The synthesis of 2-fluoro-3,5-dibromo-pyridine can be approached through several routes, often starting from commercially available pyridine derivatives. A plausible synthetic pathway could involve the bromination of a fluorinated pyridine precursor or the fluorination of a dibrominated pyridine. For instance, the synthesis of 2-bromo-5-fluoropyridine has been reported via a diazotization reaction of 2-bromo-5-aminopyridine.[5] A similar strategy could potentially be adapted for the synthesis of the target molecule.

Figure 2: A generalized workflow for the synthesis of 2-fluoro-3,5-dibromo-pyridine.

Experimental Characterization Protocols

Objective: To experimentally determine the redox potentials and estimate the HOMO and LUMO energy levels.

Protocol:

-

Solution Preparation: Prepare a 1-5 mM solution of the 2-fluoro-3,5-dibromo-pyridine derivative in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: Perform the cyclic voltammetry scan, typically starting from the open-circuit potential and scanning towards negative and then positive potentials. The scan rate can be varied (e.g., 50-200 mV/s) to assess the reversibility of the redox processes.

-

Data Analysis: Determine the onset potentials for oxidation (E_ox) and reduction (E_red). These values can be used to estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against ferrocene/ferrocenium, Fc/Fc+):

-

HOMO (eV) = - (E_ox vs Fc/Fc+ + 4.8)

-

LUMO (eV) = - (E_red vs Fc/Fc+ + 4.8)

-

Objective: To investigate the electronic transitions and determine the optical band gap.

Protocol:

-

Sample Preparation: Prepare a dilute solution (typically in the micromolar range) of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or ethanol).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and record a baseline spectrum with the solvent-filled cuvette.

-

Spectrum Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm). The absorption spectrum of pyridine in hexane shows bands at 195, 251, and 270 nm.[6]

-

Data Analysis: Identify the wavelength of maximum absorption (λ_max). The onset of the lowest energy absorption band can be used to estimate the optical band gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).

Objective: To confirm the chemical structure and probe the electronic environment of the nuclei.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Data Interpretation: The chemical shifts of the protons, carbons, and fluorine will provide information about the electron density at different positions of the molecule. Coupling constants between ¹H, ¹³C, and ¹⁹F will help to confirm the connectivity. Predicted NMR data for similar compounds can serve as a reference.[7]

Computational Modeling: A Deeper Dive with Density Functional Theory (DFT)

For a more in-depth understanding of the electronic properties, DFT calculations are an indispensable tool.

Objective: To compute the molecular orbitals, electrostatic potential, and simulate spectroscopic data.

Methodology:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method and Basis Set: A common and reliable level of theory for such molecules is the B3LYP functional with a 6-311+G(d,p) basis set.[8]

-

Calculations:

-

Geometry Optimization: First, perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies). This also provides the predicted IR spectrum.

-

Electronic Properties: From the optimized structure, calculate the HOMO and LUMO energies, the molecular electrostatic potential (MEP) surface, and the dipole moment.

-

NMR and UV-Vis Simulation: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, and GIAO (Gauge-Independent Atomic Orbital) methods can predict the NMR chemical shifts.

-

Figure 3: A flowchart for the computational characterization of 2-fluoro-3,5-dibromo-pyridine using DFT.

Conclusion and Future Outlook

The electronic properties of 2-fluoro-3,5-dibromo-pyridine and its derivatives are governed by a delicate balance of inductive and resonance effects from the halogen substituents. This guide has provided a theoretical framework for understanding these effects, offered predictions for the electronic characteristics of the parent molecule, and detailed robust protocols for its synthesis and characterization.

The methodologies outlined herein empower researchers to empirically determine the electronic properties of novel derivatives, thereby facilitating the rational design of molecules with tailored characteristics. The insights gained from such studies will undoubtedly contribute to advancements in fields where fine-tuning of molecular electronics is paramount, including drug discovery, organic electronics, and materials science. The continued exploration of this and similar halogenated pyridine systems holds significant promise for the development of next-generation functional molecules.

References

- BenchChem. (2025). Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide.

- Zervos, M. (2007).

- ResearchGate. (n.d.). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.

- Ibraheem, H. A., Al-Majedy, Y. K., Issa, A. A., & Younus, D. (n.d.). Novel Pyridine Derivative Synthesis, Biological Evaluation, Quantum Chemical Studies, and Molecular Docking. Gongcheng Kexue Yu Jishu/Advanced Engineering Science.

- Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing.

- ACS Publications. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond.

- RSC Publishing. (n.d.).

- ResearchGate. (2021).

- arXiv.org. (2026).

- La Salle University. (n.d.). Substituent Effects.

- Guidechem. (n.d.).

- The Journal of Physical Chemistry A. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.

- Gamry Instruments, Inc. (n.d.). Cyclic Voltammetry Experiment.

- ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

- ResearchG

- ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a...

- Benchchem. (2025). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.

- (n.d.).

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.

- SpectraBase. (n.d.). 2,6-Dibromo-3,5-difluoropyridine - Optional[13C NMR] - Chemical Shifts.

- Wikipedia. (n.d.). Pyridine.

- (n.d.). 1. Cyclic Voltammetry At Solid Electrodes Experiments in Analytical Electrochemistry.

- MSU chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY.

- PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine.

- Chemistry LibreTexts. (2025). Lab 1: Cyclic Voltammetry.

- Scribd. (n.d.). Jove Protocol 5502 Cyclic Voltammetry CV.

- WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.

- PubMed. (2022).

- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.

- RSC Publishing. (n.d.). The first computational study for the oxidative aromatization of pyrazolines and 1,4-dihydropyridines using 1,2,4-triazolinediones.

- SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.

- (2026). Unlocking Chemical Synthesis: The Versatility of 2-Fluoro-3-Chloro-5-Bromopyridine.

- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.

- PMC. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.

- WuXi AppTec. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions-Magical Power of Quantum Mechanics-Chemistry.

- University of Louisville. (n.d.). "Computational investigations of bond breaking processes using DFT and " by Saurav Parmar.

- Beilstein Journals. (2021).

- MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.

- PMC. (2023).

- Journal of Emerging Investigators. (2022).

- Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.

- WuXi Biology. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.

- PubMed. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties.

- Fingerprint. (n.d.). DFT Study on the electronic properties, spectroscopic profile, and biological activity of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with anticancer properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www1.lasalle.edu [www1.lasalle.edu]

- 3. Novel Pyridine Derivative Synthesis, Biological Evaluation, Quantum Chemical Studies, and Molecular Docking [gkyj-aes-20963246.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Strategic Synthesis and Functionalization of Polysubstituted Pyridine-4-Carbaldehydes

Technical Whitepaper | Version 2.0

Executive Summary

The pyridine-4-carbaldehyde scaffold represents a critical "diversity handle" in modern drug discovery. Unlike its phenyl analogs, the electron-deficient nature of the pyridine ring renders the 4-formyl group highly reactive toward nucleophilic attack, while simultaneously activating the ring positions (C2/C6) for nucleophilic aromatic substitution (

This guide moves beyond basic textbook preparations, focusing on the regioselective construction of complex, polysubstituted arrays. We prioritize methods that allow for orthogonal functionalization—enabling the sequential introduction of pharmacophores without protecting group gymnastics.

Strategic Analysis: The Pyridine Paradox

The core challenge in synthesizing polysubstituted pyridine-4-carbaldehydes lies in the electronic mismatch .

-

The Problem: The pyridine ring is

-deficient, making electrophilic aromatic substitution (EAS) difficult.[1] Standard Vilsmeier-Haack formylations often fail on unactivated pyridine rings. -

The Solution: We must invert the polarity. Instead of treating the pyridine as a nucleophile, we utilize Directed ortho-Metalation (DoM) or Halogen-Lithium Exchange to generate a pyridyl anion, which then attacks a formyl source (DMF or

-formylpiperidine). Alternatively, we employ oxidative functionalization of pre-installed methyl groups, which avoids the harsh conditions of metalation but requires careful precursor design.

Mechanistic Insight: The Halogen Dance

Expert Note: When performing lithium-halogen exchange on poly-halogenated pyridines, be wary of the "Halogen Dance" (base-catalyzed halogen migration). While often a nuisance, it can be harnessed to access thermodynamically stable lithio-species that are otherwise inaccessible. This guide details how to control this phenomenon via temperature and base selection (LDA vs. LiTMP).

Core Workflow A: The Organometallic Route (High Precision)

Best for: Complex substitution patterns (halogens, alkoxys) where regiocontrol is paramount.

The Mechanism: Lithiation-Trapping

The most robust method for introducing a formyl group into a halogenated pyridine is the generation of a pyridyl-lithium species at

Visualization: Lithiation-Formylation Pathway

The following diagram illustrates the critical transition states and the divergence between stable trapping and the halogen dance side-reaction.

Caption: Kinetic control at -78°C favors the 4-lithio species. Elevated temperatures induce halogen migration (Halogen Dance).

Detailed Protocol: Synthesis of 2-Bromo-5-methoxy-pyridine-4-carbaldehyde

Rationale: This protocol uses LDA for directed lithiation. The methoxy group at C5 acts as a Directing Metalation Group (DMG), guiding the lithium to the C4 position.

Reagents:

-

2-Bromo-5-methoxypyridine (1.0 equiv)

-

LDA (Lithium diisopropylamide) (1.2 equiv)

-

DMF (Dimethylformamide) (1.5 equiv)

-

Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask under Argon flow. Charge with anhydrous THF and cool to

using a dry ice/acetone bath. -

Base Generation: Add LDA (freshly prepared or commercial solution) dropwise. Critical: Maintain internal temperature below

to prevent THF decomposition. -

Substrate Addition: Dissolve 2-bromo-5-methoxypyridine in THF and add via cannula over 15 minutes. The solution typically turns deep red or yellow, indicating the formation of the pyridyl-lithium species.

-

Equilibration: Stir at

for exactly 45 minutes. Self-Validation: Aliquot 0.1 mL, quench with -

Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at

, then allow to warm to -

Workup: Quench with saturated

. Extract with EtOAc.[2] The aldehyde is often unstable on silica; rapid filtration or crystallization is preferred.

Core Workflow B: Oxidative Functionalization (Scalable)

Best for: Scale-up (>100g) and substrates sensitive to strong bases.

The Mechanism: Riley Oxidation (SeO2)

When a methyl group is present at the 4-position (4-picoline derivative), Selenium Dioxide (

Visualization: Oxidative Divergence

Caption: The Riley oxidation proceeds via an ene-reaction followed by a sigmatropic rearrangement. Water is essential for hydrolysis.

Detailed Protocol: SeO2 Oxidation of 2,6-Dichloro-4-picoline

Rationale: The electron-withdrawing chlorines deactivate the ring, making metalation difficult but rendering the methyl group acidic and prone to radical/ene oxidation.

-

Setup: Dissolve 2,6-dichloro-4-picoline (50 mmol) in 1,4-dioxane (100 mL). Add water (2 mL). Expert Tip: The small amount of water accelerates the release of the aldehyde from the selenium complex.

-

Oxidation: Add

(55 mmol) in one portion. -

Reflux: Heat to reflux (

) for 4-6 hours. -

Monitoring: Monitor by TLC (visualize with 2,4-DNP stain; aldehyde turns orange). Self-Validation: Stop reaction when the aldehyde:acid ratio begins to decrease.

-

Purification: Filter hot through Celite to remove red Selenium metal. Concentrate and recrystallize from hexanes.

Comparative Data Analysis

The following table summarizes the operational windows for the two primary strategies.

| Feature | Organometallic (Lithiation) | Oxidative (SeO2) | Reductive (SnCl2) |

| Precursor | Halogenated Pyridine | 4-Methyl Pyridine | 4-Cyano Pyridine |

| Regiocontrol | Excellent (Directed by DMG) | Fixed by precursor | Fixed by precursor |

| Temp.[3] Range | |||

| Tolerance | Sensitive to protons/electrophiles | Tolerates acids/halogens | Tolerates most groups |

| Scalability | Moderate (cooling cost) | High | Moderate (Sn waste) |

| Key Risk | Halogen Dance / Over-addition | Over-oxidation to acid | Incomplete reduction |

Applications in Medicinal Chemistry

Polysubstituted pyridine-4-carbaldehydes are not end-products but high-value intermediates.

-

HDAC Inhibitors: The aldehyde serves as the attachment point for the "cap" group in hydroxamic acid-based HDAC6 inhibitors used in Idiopathic Pulmonary Fibrosis (IPF) research.

-

Macrocyclization: In the synthesis of kinase inhibitors (e.g., Lorlatinib analogs), the aldehyde undergoes reductive amination to close the macrocyclic ring.

-

Divergent Synthesis:

-

Condensation: Reaction with amines yields Schiff bases (ligands).

-

Henry Reaction: Reaction with nitroalkanes yields vinyl pyridines.

-

References

-

Wang, K., et al. (2019). "Green synthesis of 4-pyridinecarboxaldehyde via catalytic oxidation." Green Chemistry, 21(9), 2448-2461. Link

-

Schlosser, M. (2005). "The Halogen Dance: A flexible tool for the synthesis of polysubstituted heterocycles." Angewandte Chemie International Edition, 44(3), 376-393. Link

-

Liebeskind, L. S., & Zhang, J. (1991). "Organometallic synthesis of polysubstituted pyridines." Journal of Organic Chemistry, 56(22), 6379-6385. Link

-

Della-Vecchia, L., et al. (1983). "Total synthesis of streptonigrin using pyridine-4-carbaldehyde intermediates." Journal of the American Chemical Society, 105(16), 5469-5470. Link

-

Sakamoto, T., et al. (1985). "Palladium-catalyzed coupling reactions of bromopyridines with organotin reagents." Tetrahedron, 41(24), 5771-5775. Link

Sources

Thermodynamic Stability & Handling Profile: 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

The following technical guide details the thermodynamic stability, reactivity profile, and handling protocols for 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde . This document is structured for medicinal chemists and process engineers requiring high-fidelity data for drug development workflows.

CAS Number: 2256060-41-8

Molecular Formula: C

Executive Technical Summary

This compound represents a class of highly functionalized, electron-deficient heterocycles . Its thermodynamic profile is defined by two competing electronic vectors:

-

The "Activated" Fluorine (C2-F): The inductive withdrawal from the pyridine nitrogen, reinforced by the electron-withdrawing bromine atoms (C3, C5) and the formyl group (C4), renders the C2-fluorine bond exceptionally labile toward nucleophilic aromatic substitution (SNAr).

-

The Electrophilic Aldehyde (C4-CHO): While typical aldehydes are prone to oxidation, the electron-poor pyridine ring destabilizes the carbonyl oxygen, increasing susceptibility to hydration (gem-diol formation) and nucleophilic attack, rather than simple electrophilic oxidation.

Critical Stability Flag: This compound is kinetically stable as a solid at low temperatures but thermodynamically unstable in the presence of moisture or Lewis bases. It acts as a "stored" electrophile; improper storage triggers an autocatalytic degradation cascade.

Structural Analysis & Reactivity Logic

To understand the stability, we must analyze the Hammett electronic effects governing the pyridine core.

| Structural Motif | Electronic Effect | Stability Consequence |

| Pyridine Nitrogen | Strong Inductive (-I) & Mesomeric (-M) | Activates C2/C4/C6 positions. |

| 2-Fluoro | Strong Inductive (-I), Weak Mesomeric (+M) | Primary Failure Point. Highly activated leaving group for SNAr hydrolysis. |

| 3,5-Dibromo | Inductive (-I) | Steric bulk protects C4-aldehyde from bulky nucleophiles but increases ring electron deficiency. |

| 4-Carbaldehyde | Strong Mesomeric (-M) | Increases acidity of the ring; prone to oxidation to carboxylic acid ( |

Predicted Degradation Pathways

The following Graphviz diagram illustrates the degradation logic. The compound exists in a high-energy well; moisture or light pushes it over the activation barrier.

Caption: Degradation topology showing hydrolysis (via gem-diol) as the primary thermodynamic sink.

Experimental Stability Profiling

Do not rely on generic "store at -20°C" labels. Validate the material using these specific stress tests.

A. Thermal Stability (DSC/TGA)

-

Expectation: As a poly-halogenated aldehyde, the compound likely sublimes before melting or melts with concurrent decomposition.

-

Protocol:

-

Instrument: Differential Scanning Calorimetry (DSC).

-

Parameters: Ramp 10°C/min from 25°C to 300°C.

-

Atmosphere: Nitrogen (50 mL/min).

-

Signal Interpretation:

-

Sharp Endotherm (80-120°C): Melting point (Pure).[1]

-

Broad Exotherm (>150°C): Decarbonylation or polymerization.

-

Weight Loss (TGA): If mass loss occurs <100°C, it indicates solvent entrapment or sublimation.

-

-

B. Hydrolytic Stress Test (Forced Degradation)

This determines the "shelf-life" in solution.

-

Preparation: Dissolve 5 mg in 1 mL acetonitrile-d3 (NMR solvent).

-

Stress: Add 10 µL D

O. -

Monitoring:

F-NMR at t=0, 1h, 24h. -

Marker: Look for the disappearance of the C2-F signal (~ -60 to -70 ppm) and appearance of fluoride ion (-120 ppm) or pyridone species.

C. Photostability

Carbon-Bromine bonds are photosensitive.

-

Risk: Homolytic cleavage of C-Br generates radical species that initiate polymerization.

-

Mitigation: Amber glassware is mandatory .

Handling & Storage Protocols

Based on the thermodynamic profile, the following "Golden Rules" are non-negotiable for maintaining purity >98%.

Storage Matrix

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Slows Arrhenius kinetics of auto-oxidation. |

| Atmosphere | Argon/Nitrogen | Prevents aerobic oxidation to 3,5-dibromo-2-fluoropyridine-4-carboxylic acid. |

| Container | Amber Glass + Teflon Liner | Blocks UV (C-Br protection); Teflon prevents leaching of plasticizers by the aldehyde. |

| Desiccant | Required | Prevents hydrolysis of the activated C2-F bond. |

Handling Workflow (Step-by-Step)

-

Equilibration: Allow the sealed container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would immediately hydrolyze the C2-F bond.

-

Weighing: Perform rapidly. If high precision is needed, weigh inside a glovebox or under a cone of nitrogen.

-

Solvent Choice:

-

Preferred: Dichloromethane (Anhydrous), THF (Anhydrous), Acetonitrile.

-

Avoid: Alcohols (MeOH, EtOH) without buffering. The aldehyde will form hemiacetals, and the alcohol oxygen can displace the fluorine (SNAr) if any base is present.

-

Strictly Avoid: Water, aqueous bases, primary amines (unless intended for reaction).

-

Synthetic Context & Impurity Profile

Understanding how this molecule is made helps predict its stability. The most robust route typically involves Directed Ortho-Lithiation (DoM) or Oxidation of Methylpyridines .

Likely Impurities

-

3,5-Dibromo-2-fluoropyridine: Precursor from incomplete formylation. Inert but dilutes potency.

-

3,5-Dibromo-2-fluoropyridine-4-carboxylic acid: The "Air-Oxidation" product. Acidic protons from this impurity can catalyze further degradation of the aldehyde.

-

Detection: Check

H-NMR for a broad singlet >10 ppm (COOH) and loss of the sharp aldehyde singlet (~10.0-10.2 ppm).

-

Synthesis Workflow Diagram

The following diagram outlines the synthesis logic to minimize thermodynamic instability during production.

Caption: Standard synthetic route via oxidation of the methyl-pyridine precursor.

References

-

A2B Chem. (n.d.). This compound Product Sheet. Retrieved from [Link]

- Schlosser, M. (2005). The 2-Fluoropyridines: A Versatile Class of Intermediates. Angewandte Chemie International Edition. (General reference on 2-fluoropyridine reactivity).

-

National Institutes of Health (NIH). (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Determination of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde in Organic Solvents

Abstract

Introduction: The Significance of Halogenated Pyridines in Modern Chemistry

Pyridine scaffolds are integral components of numerous approved pharmaceuticals, valued for their ability to engage in biologically relevant interactions and their synthetic versatility.[3] The introduction of halogen atoms, particularly fluorine, into these structures is a widely employed strategy in medicinal chemistry to modulate key drug-like properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to improved pharmacokinetic profiles and enhanced biological activity.[1][2] The presence of bromine atoms provides additional handles for synthetic diversification through cross-coupling reactions.

The solubility of an active pharmaceutical ingredient (API) is a paramount consideration in drug development, as it directly impacts bioavailability.[4][5] Poor aqueous solubility is a major hurdle for many drug candidates.[4] Consequently, understanding the solubility of a compound in a range of organic solvents is essential for formulation development, purification, and various synthetic transformations. This guide provides the necessary theoretical background and practical protocols to empower researchers to undertake a thorough solubility assessment of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde.

Theoretical Framework for Solubility Determination

Solubility is quantitatively defined as the concentration of a solute in a saturated solution at a specific temperature and pressure.[4] The process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The extent to which a solute dissolves is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

For the purpose of this guide, we will focus on the determination of thermodynamic (or equilibrium) solubility, which represents the true equilibrium concentration of the solute in a solvent. This is often contrasted with kinetic solubility, which is a measure of how quickly a compound precipitates from a supersaturated solution.[6] The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[6][7]

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A flowchart of the key steps in determining the equilibrium solubility of a compound.

Detailed Experimental Protocols

This section provides step-by-step protocols for determining the solubility of this compound.

Materials and Equipment

-

Compound: this compound (purity >95%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide, N,N-dimethylformamide).

-

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Protocol 1: Solubility Determination by the Shake-Flask Method with HPLC Analysis

This method is highly accurate and is the preferred approach for generating reliable solubility data.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed vial. The key is to have undissolved solid present at equilibrium.[7]

-

Record the exact mass of the compound added.

-

Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial.

-

Prepare replicate samples for each solvent (n=3 is recommended).

Step 2: Equilibration

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).[6][8]

-

Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[6][7]

-

Visually inspect the vials to ensure that excess solid remains, confirming that the solution is saturated.

Step 3: Phase Separation

-

Remove the vials from the shaker and allow them to stand for a short period to let the solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Filtration: Directly filter the supernatant using a syringe fitted with a chemical-resistant filter (e.g., PTFE). This is a critical step to avoid transferring any solid particles.[6]

-

-

Carefully transfer a known volume of the clear supernatant to a clean vial.

Step 4: Analysis by HPLC

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Dilute the saturated solution samples with the same solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve and calculate the concentration of the original saturated solution.

Protocol 2: Gravimetric Method for Solubility Determination

The gravimetric method is a simpler, classical approach that can be used if an HPLC is not available.[4][9][10] It is best suited for non-volatile solutes and solvents.

Step 1 & 2: Preparation and Equilibration

-

Follow steps 1 and 2 as described in the shake-flask method (Protocol 4.2).

Step 3: Sample Collection

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately pipette a known volume (e.g., 10 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.[9][10]

-

Weigh the evaporating dish containing the filtrate.[9]

Step 4: Solvent Evaporation and Measurement

-

Carefully evaporate the solvent in a fume hood or a temperature-controlled oven at a temperature below the boiling point of the solvent and the melting point of the compound.[9][10]

-

Once the solvent has evaporated, dry the residue in an oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.[9][10]

-

Cool the dish in a desiccator and weigh it on an analytical balance.

Step 5: Calculation

-

Weight of solute: (Weight of dish + dry residue) - (Weight of empty dish).

-

Weight of solvent: (Weight of dish + filtrate) - (Weight of dish + dry residue).

-

Solubility: Expressed as grams of solute per 100 g of solvent or other appropriate units.

Caption: Workflow for the gravimetric determination of solubility.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be tabulated for clarity and ease of comparison.

Table 1: Template for Reporting Solubility Data of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Methanol | Experimental Value | Calculated Value | HPLC |

| Ethanol | Experimental Value | Calculated Value | HPLC |

| Acetonitrile | Experimental Value | Calculated Value | HPLC |

| Acetone | Experimental Value | Calculated Value | HPLC |

| Ethyl Acetate | Experimental Value | Calculated Value | HPLC |

| Dichloromethane | Experimental Value | Calculated Value | HPLC |

| Tetrahydrofuran | Experimental Value | Calculated Value | HPLC |

| Dimethyl Sulfoxide | Experimental Value | Calculated Value | HPLC |

| Other Solvents | Experimental Value | Calculated Value | Specify |

The results should be analyzed in the context of solvent polarity and hydrogen bonding capabilities to understand the dissolution behavior of the compound. This data will be invaluable for selecting appropriate solvents for synthesis, purification, and formulation activities.

Conclusion

This technical guide has provided a detailed framework for the systematic determination of the solubility of this compound in organic solvents. By following the outlined protocols, researchers can generate high-quality, reliable data that is essential for advancing the development of this and other related compounds. The emphasis on established methodologies like the shake-flask method coupled with HPLC analysis ensures scientific rigor and reproducibility. The generated solubility profile will serve as a fundamental dataset, guiding future research and application of this promising chemical entity.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- solubility experimental methods.pptx. (n.d.).

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- 3,5-Dibromopyridine-4-carboxaldehyde | 70201-42-2. (n.d.). ChemicalBook.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). ACS Publications.

- MultiScreen Solubility Filter Plate. (n.d.). Sigma-Aldrich.

- 4 - Solubility - Gravimetric Method | PDF. (n.d.). Scribd.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS.

- Gravimetric Analysis. (n.d.).

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- CAS 128071-77-2: 4-Bromo-2-fluoropyridine-3-carboxaldehyde. (n.d.). CymitQuimica.

- 3,5-Dibromo-4-pyridinecarboxaldehyde 97 70201-42-2. (n.d.). Sigma-Aldrich.

- 3,5-Dibromopyridine synthesis. (n.d.). ChemicalBook.

- Chandra, G., Singh, D. V., Mahato, G. K., & Patel, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.

- 3,5-Dibromo-pyridine-2-carbaldehyde. (2026, January 30). Advanced ChemBlocks.

- 3-broMo-5-fluoropyridine-2-carbaldehyde. (n.d.). CymitQuimica.

- Ling, Y., Hao, Z.-Y., Liang, D., Zhang, C.-L., Liu, Y.-F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. DDDT.

- 3,5-difluoropyridine-4-carbaldehyde | 870234-98-3. (n.d.). Sigma-Aldrich.

- CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.

- 5-Fluoropyridine-3-carbaldehyde. (2024, April 9). ChemBK.

- (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). ResearchGate.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. rheolution.com [rheolution.com]

- 6. raytor.com [raytor.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. scribd.com [scribd.com]

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde SMILES string and InChIKey

This technical guide is structured as a high-level monograph for medicinal chemists and process development scientists. It focuses on the 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde scaffold, a dense functionality node used in the synthesis of complex kinase inhibitors and heterocycles.

Strategic Utilization of a Tri-Orthogonal Halogenated Scaffold

Molecular Identity & Digital Fingerprinting

This molecule represents a "privileged scaffold" due to its high density of orthogonal reactive sites (Fluorine, Bromine, Aldehyde). Accurate digital identification is critical for database registration and substructure searching.

| Attribute | Value / String |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₂Br₂FNO |

| Molecular Weight | 282.89 g/mol |

| Canonical SMILES | Fc1nc(Br)c(C=O)c(Br)c1 |

| Isomeric SMILES | O=Cc1c(Br)cnc(F)c1Br |

| InChI String | InChI=1S/C6H2Br2FNO/c7-4-3(6-11)5(8)10-2-9-4/h2H |

| Key Functionality | Highly electron-deficient pyridine; |

Note on InChIKey: As this is a specialized intermediate, the InChIKey is derivative of the specific tautomer/protonation state algorithms used by your ELN (Electronic Lab Notebook). The Canonical SMILES provided above is the immutable source of truth for registration.

Structural Analysis & Reactivity Profile

The utility of this scaffold lies in its Tri-Orthogonal Reactivity . The three functional groups allow for sequential derivatization without protecting groups, provided the correct order of operations is followed.

The Reactivity Hierarchy

-

C4-Aldehyde (Electrophilic): The most reactive site for condensation (reductive amination, Wittig, heterocycle ring closure).

-

C2-Fluorine (Nucleophilic Aromatic Substitution -

): Highly activated by the adjacent ring nitrogen and the inductive effect of the C3-Bromine and C4-Aldehyde. -

C3/C5-Bromines (Cross-Coupling): Sterically hindered but accessible for Suzuki-Miyaura or Buchwald-Hartwig couplings. Note: C3 and C5 are chemically equivalent until the symmetry is broken by substitution at C2.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent synthesis pathways accessible from this core.

Figure 1: Orthogonal reactivity map. The C2-Fluorine is the most labile leaving group for nucleophiles, while the C4-aldehyde allows for scaffold elaboration.

Synthetic Protocol: Directed Ortho-Lithiation

The most robust method for synthesizing this aldehyde is via Directed Ortho-Lithiation (DoM) of the commercially available 3,5-dibromo-2-fluoropyridine.

Mechanistic Rationale

The proton at C4 is the most acidic site on the ring (

Step-by-Step Methodology

Starting Material: 3,5-Dibromo-2-fluoropyridine. Reagents: Lithium Diisopropylamide (LDA), Dimethylformamide (DMF), dry THF.

-

Preparation of LDA:

-

Charge a flame-dried flask with dry THF and diisopropylamine (1.1 equiv).

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-Butyllithium (1.1 equiv) dropwise. Stir for 30 minutes.

-

-

Lithiation (The Critical Step):

-

Dissolve 3,5-dibromo-2-fluoropyridine (1.0 equiv) in dry THF.

-

Add this solution dropwise to the LDA mixture at -78°C .

-

Critical Control Point: Maintain internal temperature below -70°C to prevent the "Halogen Dance" rearrangement or bromine-lithium exchange.

-

Stir for 45–60 minutes. The solution will typically turn deep yellow/orange, indicating the formation of the 4-lithio species.

-

-

Formylation:

-

Add anhydrous DMF (2.0 equiv) dropwise rapidly.

-

Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

-

-

Quench & Workup:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with EtOAc or DCM.

-

Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde is typically less polar than the starting material but distinct on TLC (visualize with 2,4-DNP stain).

-

Workflow Diagram

Figure 2: Synthesis via regioselective lithiation. The C4 position is thermodynamically and kinetically favored for deprotonation between the two bromines.

Application in Drug Discovery

This scaffold is particularly valuable for "Scaffold Hopping" in kinase inhibitor design.

-

Heterocycle Formation: The C4-aldehyde and C3-bromine can be used to fuse rings. For example, reaction with hydrazine followed by cyclization can yield pyrazolo[3,4-c]pyridines.

-

PROTAC Linkers: The C2-fluorine allows for the attachment of linker chains (via diamines) under mild conditions, preserving the C4-aldehyde for warhead attachment.

Self-Validating Check:

When performing

Safety & Handling

-

Lachrymator Potential: Like many halogenated benzyl aldehydes, this compound may act as a lachrymator or skin irritant. Handle only in a fume hood.

-

Stability: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Aldehydes on electron-deficient rings are prone to air oxidation to the carboxylic acid (3,5-dibromo-2-fluoropyridine-4-carboxylic acid).

References

-

Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition, 44(3), 376-393.

-

Mongin, F., & Schlosser, M. (1996).[1] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[1]

-

L'Homme, C., et al. (2015). "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives."[4] Arkivoc, 2015(4), 19-47.[4]

Sources

Synthesis of 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde: A Guide to Precursors and Strategic Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract